Introduction: Situating Ethyl 3-(p-tolyl)propanoate in Modern Chemistry
Introduction: Situating Ethyl 3-(p-tolyl)propanoate in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(p-tolyl)propanoate
Ethyl 3-(p-tolyl)propanoate, a substituted aromatic ester, represents a class of molecules that serve as versatile scaffolds and intermediates in organic synthesis. While not a household name, its structural motifs—a para-substituted aromatic ring, a flexible propyl chain, and a reactive ethyl ester—make it a compound of significant interest for researchers in medicinal chemistry and materials science. The tolyl group provides a lipophilic aromatic core that can be further functionalized, the propanoate linker offers conformational flexibility and metabolic handles, and the ethyl ester provides a readily modifiable point for derivatization.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-(p-tolyl)propanoate. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior and potential as a building block for creating more complex and high-value chemical entities. By explaining the causality behind its properties and synthetic methodologies, we aim to equip the reader with field-proven insights for its effective application.
Core Physicochemical and Computed Properties
A foundational understanding of a molecule begins with its fundamental properties. These parameters govern its behavior in both reactive and biological systems, influencing everything from solvent choice in a synthesis to absorption and distribution in a pharmacokinetic study. The properties of Ethyl 3-(p-tolyl)propanoate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(4-methylphenyl)propanoate | [1] |
| Synonyms | Ethyl 3-(p-tolyl)propanoate, Ethyl 3-(4-methylphenyl)propionate | [1][2] |
| CAS Number | 7116-41-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | ~255-265 °C (Estimated based on similar structures) | N/A |
| Density | ~1.0 g/mL (Estimated based on similar structures) | N/A |
| Computed LogP | 2.49 - 3.1 | [1][2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][2] |
| Rotatable Bonds | 4 | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of a chemical compound. The key spectral features for Ethyl 3-(p-tolyl)propanoate are predicted based on its structure, providing a benchmark for experimental verification.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. For Ethyl 3-(p-tolyl)propanoate, the following signals are expected (in CDCl₃):
-
δ ~ 7.10 ppm (d, 2H, J ≈ 8 Hz): Two aromatic protons ortho to the propyl group.
-
δ ~ 7.05 ppm (d, 2H, J ≈ 8 Hz): Two aromatic protons meta to the propyl group.
-
δ ~ 4.12 ppm (q, 2H, J ≈ 7 Hz): The methylene (-CH₂-) protons of the ethyl ester group, split into a quartet by the adjacent methyl group.
-
δ ~ 2.90 ppm (t, 2H, J ≈ 7.5 Hz): The benzylic methylene (-CH₂-) protons adjacent to the aromatic ring, split into a triplet by the neighboring methylene group.
-
δ ~ 2.60 ppm (t, 2H, J ≈ 7.5 Hz): The methylene (-CH₂-) protons adjacent to the carbonyl group, split into a triplet by the benzylic methylene group.
-
δ ~ 2.30 ppm (s, 3H): The three protons of the methyl group on the tolyl ring.
-
δ ~ 1.23 ppm (t, 3H, J ≈ 7 Hz): The terminal methyl (-CH₃) protons of the ethyl ester group, split into a triplet by the adjacent methylene group.
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[3][4] The molecule possesses 9 unique carbon environments, leading to the following predicted signals:
-
δ ~ 173 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~ 138 ppm: Aromatic quaternary carbon attached to the propyl group.
-
δ ~ 136 ppm: Aromatic quaternary carbon attached to the methyl group.
-
δ ~ 129 ppm: Aromatic CH carbons meta to the propyl group.
-
δ ~ 128 ppm: Aromatic CH carbons ortho to the propyl group.
-
δ ~ 60 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.
-
δ ~ 36 ppm: Methylene carbon (α to carbonyl).
-
δ ~ 31 ppm: Benzylic methylene carbon (-CH₂-Ar).
-
δ ~ 21 ppm: Methyl carbon (-CH₃) of the tolyl group.
-
δ ~ 14 ppm: Terminal methyl carbon (-CH₃) of the ethyl ester.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5]
-
~3050-3000 cm⁻¹: Aromatic C-H stretch.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretch (from propyl and ethyl groups).
-
~1735 cm⁻¹: A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch.
-
~1615, 1515 cm⁻¹: Aromatic C=C ring stretches.
-
~1250-1150 cm⁻¹: C-O stretch of the ester group.
Synthesis and Chemical Reactivity
Representative Synthesis: Fischer-Speier Esterification
A robust and common method for preparing Ethyl 3-(p-tolyl)propanoate is the Fischer-Speier esterification of the corresponding carboxylic acid.[6][7] This acid-catalyzed equilibrium reaction is typically driven to completion by using an excess of the alcohol reactant.
Reaction Scheme: 3-(p-tolyl)propanoic acid + Ethanol ⇌ Ethyl 3-(p-tolyl)propanoate + Water (in the presence of H⁺ catalyst)
The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by ethanol.[8] Subsequent proton transfer and elimination of water yield the final ester product.
Caption: Workflow for the synthesis via Fischer-Speier Esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(p-tolyl)propanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring. The causal step here is providing sufficient thermal energy to overcome the activation energy of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After 4-6 hours or upon completion, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. This step is critical to stop the reverse reaction and remove the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). The choice of solvent is based on the product's high solubility in nonpolar media and immiscibility with water.
-
Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be further purified by vacuum distillation if necessary.
Key Chemical Reactivity
-
Ester Hydrolysis: The ester functional group can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-(p-tolyl)propan-1-ol.
-
Benzylic Position Reactivity: The benzylic C-H bonds are susceptible to radical reactions, such as bromination with N-bromosuccinimide (NBS), or oxidation under harsh conditions (e.g., with KMnO₄) to form 4-carboxybenzoic acid derivatives.[9][10]
Applications in Research and Drug Development
While direct applications of Ethyl 3-(p-tolyl)propanoate as a therapeutic agent are not prominent, its value lies in its role as a key intermediate and molecular scaffold.[11][12]
-
Prodrug Development: The ester functionality is a classic feature used in prodrug design.[13] It can mask a more polar carboxylic acid group to improve membrane permeability and oral bioavailability. In vivo, endogenous esterase enzymes can hydrolyze the ester to release the active carboxylic acid drug.
-
Scaffold for Lead Optimization: The p-tolylpropanoate core provides a well-defined three-dimensional structure. The aromatic ring serves as a platform for introducing substituents to probe interactions with biological targets, while the ester provides a handle for linking to other pharmacophores or solubilizing groups.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it or its derivatives can be used as "fragments" to screen against protein targets. Hits can then be elaborated or linked to build more potent lead compounds. The lipophilic tolyl group and the hydrogen bond accepting ester are key features for initial binding events.
Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on available data, Ethyl 3-(p-tolyl)propanoate should be handled with care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
GHS Pictogram: GHS07 (Exclamation Mark).[2]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[14]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
References
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NurdRage. Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]
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Organic Chemistry Portal. Benzyl Esters. [Link]
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NileRed. Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. [Link]
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SpectraBase. 3-(6-Phthalimidohexanoylamino)-3-(p-tolyl)propionic acid ethyl ester - Optional[1H NMR] - Spectrum. [Link]
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Beilstein Journals. Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. [Link]
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ResearchGate. IR spectra of ethyl propanoate. [Link]
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Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
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Wikipedia. Michael addition reaction. [Link]
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Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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ChemSynthesis. ethyl 3-phenylpropanoate. [Link]
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Polymer Chemistry (RSC Publishing). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. [Link]
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Chem Help ASAP. synthesis & cleavage of benzyl ethers. YouTube. [Link]
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ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]
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